molecular formula C17H26FN3O2 B3027173 tert-Butyl 4-[(2-amino-4-fluorophenylamino)methyl]piperidine-1-carboxylate CAS No. 1233958-96-7

tert-Butyl 4-[(2-amino-4-fluorophenylamino)methyl]piperidine-1-carboxylate

Cat. No.: B3027173
CAS No.: 1233958-96-7
M. Wt: 323.4
InChI Key: KZXYYUPVWYKYRP-UHFFFAOYSA-N
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Description

“tert-Butyl 4-[(2-amino-4-fluorophenylamino)methyl]piperidine-1-carboxylate” is a chemical compound that is used as a precursor in the synthesis of fentanyl and its analogues . It is also a 4-aryl piperidine useful as a semi-flexible linker in PROTAC development for targeted protein degradation .

Scientific Research Applications

Synthesis and Intermediate Role

Tert-butyl 4-[(2-amino-4-fluorophenylamino)methyl]piperidine-1-carboxylate is a key component in the synthesis of various biologically active compounds. For instance:

  • Synthesis of Vandetanib Intermediates : It's used in the synthesis of key intermediates for Vandetanib, a medication used in the treatment of certain types of cancer. The process involves acylation, sulfonation, and substitution steps, with a total yield of 20.2% (Wang et al., 2015).

  • Role in Crizotinib Synthesis : Another application is in the synthesis of intermediates for Crizotinib, an anti-cancer drug. This synthesis starts with tert-butyl-4-hydroxypiperdine-1-carboxylate and achieves a total yield of 49.9% (Kong et al., 2016).

  • Anticancer Drug Intermediates : It's an important intermediate for small molecule anticancer drugs. A high yield synthetic method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate demonstrates its utility in developing anti-tumor inhibitors (Zhang et al., 2018).

Biological Applications

The compound finds its use in various biological applications:

  • Antibacterial Agent Synthesis : It has been involved in the synthesis of fluoronaphthyridines, showing potential in vitro and in vivo antibacterial activities (Bouzard et al., 1992).

  • Pharmacological Importance : A sterically congested piperazine derivative of this compound has been prepared, providing a pharmacologically useful core for further development (Gumireddy et al., 2021).

  • Antibacterial and Anthelmintic Activity : The compound has been screened for its in vitro antibacterial and anthelmintic activity, showing moderate effectiveness in these areas (Sanjeevarayappa et al., 2015).

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and may be harmful if inhaled .

Future Directions

This compound is a precursor used in the synthesis of fentanyl and its analogues . As such, it is now under international control to prevent its diversion from licit industry and to seize illicit shipments . This measure is expected to increase the risk and costs for traffickers to source these chemicals for their illicit business .

Properties

IUPAC Name

tert-butyl 4-[(2-amino-4-fluoroanilino)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26FN3O2/c1-17(2,3)23-16(22)21-8-6-12(7-9-21)11-20-15-5-4-13(18)10-14(15)19/h4-5,10,12,20H,6-9,11,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXYYUPVWYKYRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CNC2=C(C=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101130669
Record name 1,1-Dimethylethyl 4-[[(2-amino-4-fluorophenyl)amino]methyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101130669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233958-96-7
Record name 1,1-Dimethylethyl 4-[[(2-amino-4-fluorophenyl)amino]methyl]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233958-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[[(2-amino-4-fluorophenyl)amino]methyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101130669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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